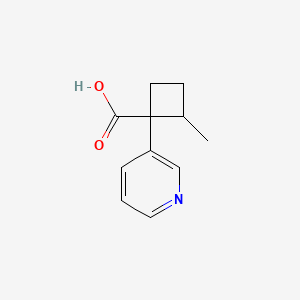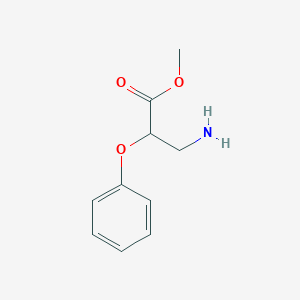
1-amino-3-(4-iodo-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-amino-3-(4-iodo-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid is a complex organic compound featuring a pyrazole ring substituted with an iodine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-3-(4-iodo-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid typically involves multiple steps. One common approach is the cyclization of enaminones with hydrazines, followed by iodination to introduce the iodine atom on the pyrazole ring . The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and the reactions are typically carried out under nitrogen atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-amino-3-(4-iodo-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the pyrazole ring can be substituted with other groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, and palladium catalysts are commonly used.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .
Aplicaciones Científicas De Investigación
1-amino-3-(4-iodo-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 1-amino-3-(4-iodo-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole ring and iodine atom. These interactions can modulate various biochemical pathways, leading to its observed biological activities .
Comparación Con Compuestos Similares
Similar Compounds
1-amino-3-(4-bromo-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid: Similar structure but with a bromine atom instead of iodine.
1-amino-3-(4-chloro-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid: Similar structure but with a chlorine atom instead of iodine.
1-amino-3-(4-fluoro-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 1-amino-3-(4-iodo-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid makes it unique compared to its halogen-substituted analogs. Iodine’s larger atomic size and different electronic properties can lead to distinct reactivity and interactions with biological targets .
Propiedades
Fórmula molecular |
C9H12IN3O2 |
|---|---|
Peso molecular |
321.11 g/mol |
Nombre IUPAC |
1-amino-3-(4-iodopyrazol-1-yl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H12IN3O2/c10-6-4-12-13(5-6)7-1-2-9(11,3-7)8(14)15/h4-5,7H,1-3,11H2,(H,14,15) |
Clave InChI |
TZNXQNLVEHZKMV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC1N2C=C(C=N2)I)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8aS)-3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13318610.png)

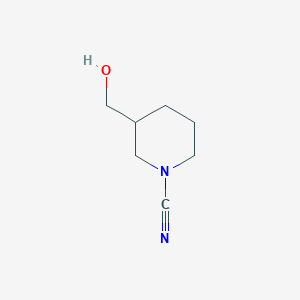
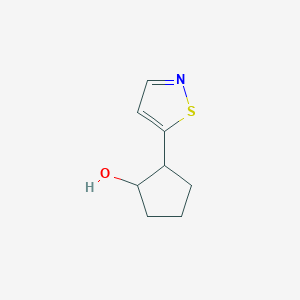

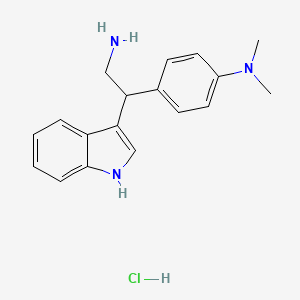
![7-(Difluoromethyl)-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13318654.png)

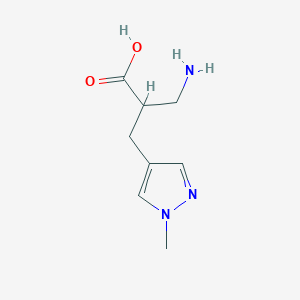
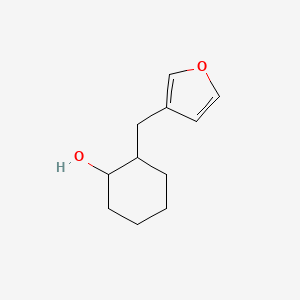
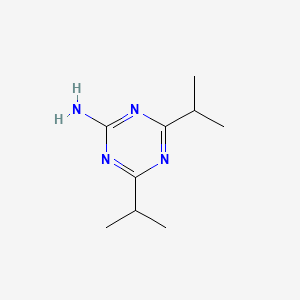
![2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13318691.png)
